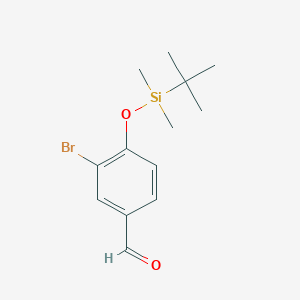

3-Bromo-4-(tert-butyl-dimethyl-silanyloxy)-benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-4-(tert-butyl-dimethyl-silanyloxy)-benzaldehyde is an organic compound that features a bromine atom, a tert-butyl-dimethyl-silanyloxy group, and an aldehyde group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(tert-butyl-dimethyl-silanyloxy)-benzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with commercially available 4-bromo-benzaldehyde.

Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole in methylene chloride.

Introduction of tert-butyl-dimethyl-silanyloxy Group: The tert-butyl-dimethyl-silanyloxy group is introduced through a silylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-4-(tert-butyl-dimethyl-silanyloxy)-benzaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.

Major Products

Substitution: Products depend on the nucleophile used.

Oxidation: The major product is 3-Bromo-4-(tert-butyl-dimethyl-silanyloxy)-benzoic acid.

Reduction: The major product is 3-Bromo-4-(tert-butyl-dimethyl-silanyloxy)-benzyl alcohol.

Aplicaciones Científicas De Investigación

3-Bromo-4-(tert-butyl-dimethyl-silanyloxy)-benzaldehyde has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound can be used in the development of new materials with specific properties.

Medicinal Chemistry: It may be used in the synthesis of pharmaceutical compounds.

Biological Studies: The compound can be used to study biological pathways and interactions.

Mecanismo De Acción

The mechanism by which 3-Bromo-4-(tert-butyl-dimethyl-silanyloxy)-benzaldehyde exerts its effects depends on the specific reaction or application. In general, the compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The tert-butyl-dimethyl-silanyloxy group can protect sensitive hydroxyl groups during reactions, preventing unwanted side reactions.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Bromo-4-(tert-butyl-dimethyl-silanyloxy)-benzoic acid

- 3-Bromo-4-(tert-butyl-dimethyl-silanyloxy)-benzyl alcohol

- 4-Bromo-3-(tert-butyl-dimethyl-silanyloxy)-benzaldehyde

Uniqueness

3-Bromo-4-(tert-butyl-dimethyl-silanyloxy)-benzaldehyde is unique due to the presence of both a bromine atom and a tert-butyl-dimethyl-silanyloxy group, which provide distinct reactivity and protection capabilities. This makes it a versatile intermediate in organic synthesis and material science applications.

Actividad Biológica

3-Bromo-4-(tert-butyl-dimethyl-silanyloxy)-benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the bromination of 4-(tert-butyl-dimethyl-silanyloxy)-benzaldehyde. The tert-butyl-dimethyl-silanyloxy group serves as a protective group that can enhance the compound's stability and solubility in various biological environments.

The biological activity of this compound is primarily linked to its interactions with specific molecular targets in biological systems. Research indicates that the compound may exhibit:

- Antioxidant Properties : It has been suggested that compounds with similar structures possess the ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Antimicrobial Activity : Preliminary studies have indicated potential efficacy against various bacterial strains, although detailed investigations are still required.

Case Studies

- Antioxidant Evaluation : A study evaluating the antioxidant capacity of similar benzaldehyde derivatives found that they significantly reduced oxidative markers in vitro. The mechanism was attributed to the ability of the silanyloxy group to stabilize radical intermediates.

- Antimicrobial Testing : In a comparative analysis, this compound was tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Data Table

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Tested Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antioxidant | N/A | N/A | |

| Antimicrobial | Staphylococcus aureus | 32 | |

| Antimicrobial | Escherichia coli | 64 |

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of benzaldehyde derivatives. Modifications in the silanyloxy group significantly affect both solubility and bioactivity. For instance, increasing the steric bulk around the silanyloxy moiety has been correlated with enhanced antimicrobial activity.

Propiedades

IUPAC Name |

3-bromo-4-[tert-butyl(dimethyl)silyl]oxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO2Si/c1-13(2,3)17(4,5)16-12-7-6-10(9-15)8-11(12)14/h6-9H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSTYZUVJAOGCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.